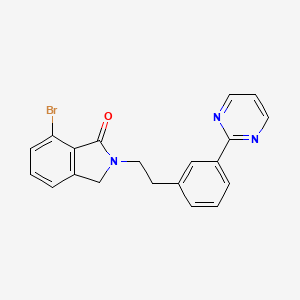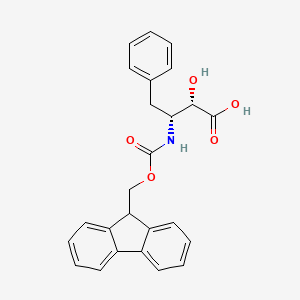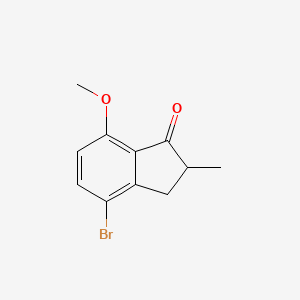
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Descripción general
Descripción
Benzene derivatives such as “1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups .
Synthesis Analysis
The synthesis of benzene derivatives often involves nucleophilic substitution reactions . For instance, trifluoromethyl benzene can be synthesized by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis
The molecular structure of benzene derivatives can be determined using various spectroscopic techniques. The exact structure would depend on the specific functional groups attached to the benzene ring .Chemical Reactions Analysis
Benzene and its derivatives undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of benzene derivatives depend on the specific substituents. For example, 1-chloro-4-(trifluoromethyl)benzene is a clear colorless liquid with an aromatic odor .Aplicaciones Científicas De Investigación
Host-Guest Chemistry
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene has been implicated in host-guest chemistry, where compounds like 1,3,5-Tris(4-nitrobenzoyl)benzene, prepared through cyclotrimerization, form crystalline inclusion complexes with solvents like CH2Cl2 and DMSO. These complexes are stabilized by C–H···O hydrogen bonding, showcasing the compound's potential in forming structured, stable complexes for various applications (Pigge, F., Zheng, Z., & Rath, N., 2000).
Organic Synthesis
In organic synthesis, reactions involving 1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with 2-morpholinoalk-1-enes in benzene yield complex products through diastereoselective ring opening. These processes highlight the role of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene derivatives in facilitating the synthesis of nitroalkylated compounds and further hydrolysis to nitroketones, demonstrating its utility in creating functionally rich molecules (Korotaev, V. Y., Barkov, A., & Slepukhin, P., 2011).
Material Science
In material science, the synthesis and characterization of novel fluorine-containing polyetherimides involve precursor compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, derived from reactions involving hydroquinone and 2-chloro-5-nitrobenzene trifluoride. This application underscores the compound's significance in developing high-performance materials with unique properties, such as enhanced thermal stability and chemical resistance (Yu Xin-hai, 2010).
Heterocyclic Chemistry
The compound is also pivotal in heterocyclic chemistry, where it serves as a starting material for the synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This synthesis showcases the compound's utility in generating valuable heterocyclic compounds through efficient, microwave-assisted reactions, highlighting its importance in producing compounds with potential biological activities (Vargas-Oviedo, D., Charris-Molina, A., & Portilla, J., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAJUBFXUNNMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743343 | |
| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
CAS RN |
859027-07-9 | |
| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859027-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



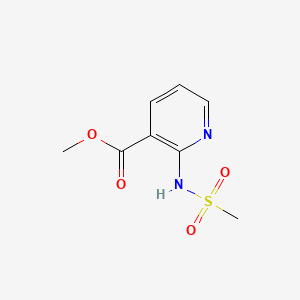
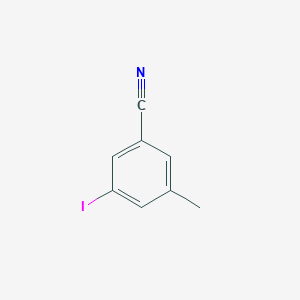
![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)
![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)

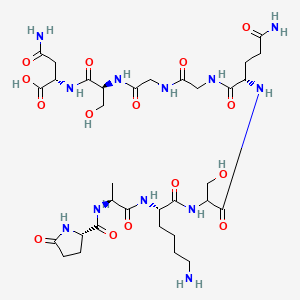
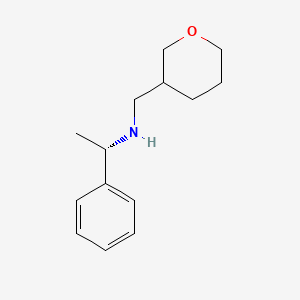
![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)
![(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B1511148.png)
